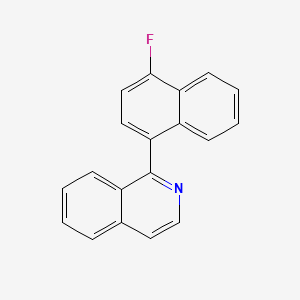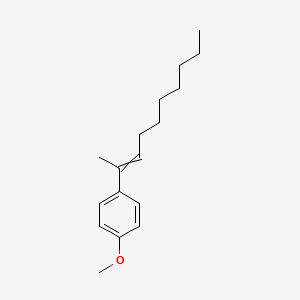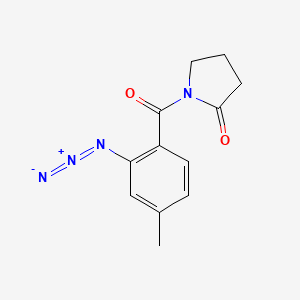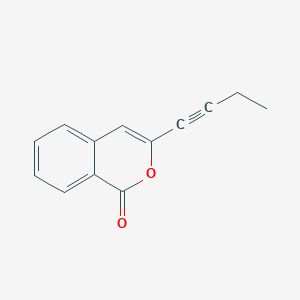![molecular formula C22H23N4+ B15160024 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium CAS No. 666251-14-5](/img/structure/B15160024.png)
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium is a complex organic compound that belongs to the phenazinium family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group attached to a phenazinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium typically involves the oxidative cyclization of o-substituted toluidines with 4-amino-N,N-dimethylaniline and aniline using potassium permanganate as an oxidant . The reaction conditions, such as temperature, pH, reaction time, and the ratio of raw materials, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and consistent quality. The process involves strict control of reaction parameters to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidant.
Reduction: Hydrogenation using metal catalysts can be employed for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenazinium derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: Used in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)phenol: Shares the dimethylamino group but differs in overall structure.
5-Amino-1,3-dimethylpyrazole: Contains an amino group and a dimethyl group but has a pyrazole core.
N,N-Dimethyl-1,3-diaminopropane: Similar in having dimethyl and amino groups but differs in the backbone structure.
Uniqueness
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium is unique due to its phenazinium core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
666251-14-5 |
|---|---|
Fórmula molecular |
C22H23N4+ |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
10-[3-(dimethylamino)phenyl]-1,3-dimethylphenazin-10-ium-2-amine |
InChI |
InChI=1S/C22H22N4/c1-14-12-19-22(15(2)21(14)23)26(20-11-6-5-10-18(20)24-19)17-9-7-8-16(13-17)25(3)4/h5-13,23H,1-4H3/p+1 |
Clave InChI |
KKVDOZNLQCLGJB-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC2=NC3=CC=CC=C3[N+](=C2C(=C1N)C)C4=CC(=CC=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


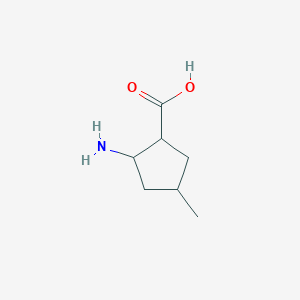
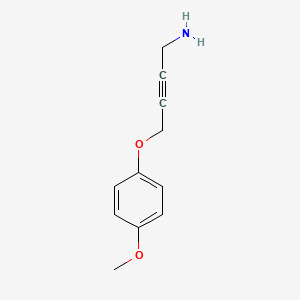
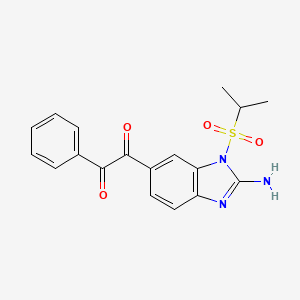
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)

![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
